molecular formula C13H10BrFN2O3S B4841363 3-bromo-N'-[(4-fluorophenyl)sulfonyl]benzohydrazide

3-bromo-N'-[(4-fluorophenyl)sulfonyl]benzohydrazide

Cat. No. B4841363
M. Wt: 373.20 g/mol
InChI Key: YUHLULZEGGINFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N'-[(4-fluorophenyl)sulfonyl]benzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BFBH and has a molecular formula of C13H10BrFN2O3S. It is a white to off-white powder that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Mechanism of Action

The exact mechanism of action of 3-bromo-N'-[(4-fluorophenyl)sulfonyl]benzohydrazide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes like carbonic anhydrase and proteasome, which are involved in various cellular processes. BFBH has also been shown to induce apoptosis or programmed cell death in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
Studies have shown that 3-bromo-N'-[(4-fluorophenyl)sulfonyl]benzohydrazide has various biochemical and physiological effects on cells and organisms. It has been shown to inhibit the growth of cancer cells and bacteria, making it a potential candidate for the development of new drugs. BFBH has also been shown to have anti-inflammatory properties and can reduce the production of certain cytokines like interleukin-6 (IL-6).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-N'-[(4-fluorophenyl)sulfonyl]benzohydrazide in lab experiments is its ability to selectively target certain enzymes and cellular processes. This makes it a useful tool for studying the mechanisms of various diseases and developing new drugs. However, one limitation of using BFBH is its potential toxicity, which can affect the results of experiments if not properly controlled.

Future Directions

There are many potential future directions for the study of 3-bromo-N'-[(4-fluorophenyl)sulfonyl]benzohydrazide. One area of interest is the development of new drugs based on BFBH and its derivatives. These drugs could potentially be used to treat a variety of diseases, including cancer and bacterial infections. Another area of interest is the use of BFBH as a tool for studying the mechanisms of various diseases and cellular processes. This could lead to a better understanding of these processes and the development of new therapies. Finally, the development of new synthesis methods for BFBH and its derivatives could lead to more efficient and cost-effective production of these compounds.

Scientific Research Applications

3-bromo-N'-[(4-fluorophenyl)sulfonyl]benzohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been used as a reagent in the synthesis of other chemical compounds like benzohydrazide derivatives, which have shown promising antimicrobial and anticancer properties. BFBH has also been used as a building block in the synthesis of fluorescent probes for imaging applications.

properties

IUPAC Name

3-bromo-N'-(4-fluorophenyl)sulfonylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN2O3S/c14-10-3-1-2-9(8-10)13(18)16-17-21(19,20)12-6-4-11(15)5-7-12/h1-8,17H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHLULZEGGINFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N'-(4-fluorophenyl)sulfonylbenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-bromo-N'-[(4-fluorophenyl)sulfonyl]benzohydrazide
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Reactant of Route 3
3-bromo-N'-[(4-fluorophenyl)sulfonyl]benzohydrazide

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